molecular formula C21H22O11 B15286799 Okanin-4'-O-glucoside

Okanin-4'-O-glucoside

Cat. No.: B15286799
M. Wt: 450.4 g/mol
InChI Key: XGEYXJDOVMEJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Okanin-4’-O-glucoside, also known as marein, is a chalconoid compound found in the plant Bidens pilosa (commonly known as blackjack or Spanish needles). This compound is a glucoside derivative of okanin, a type of flavonoid. It is known for its various pharmacological properties and is of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Okanin-4’-O-glucoside typically involves the glycosylation of okanin. One common method is the use of enzymatic glycosylation, where okanin is reacted with glucose in the presence of glycosyltransferase enzymes. This reaction is usually carried out under mild conditions, such as room temperature and neutral pH, to ensure the stability of the compound .

Industrial Production Methods

Industrial production of Okanin-4’-O-glucoside can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Okanin-4’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted chalcones. These products have distinct chemical and biological properties, making them valuable for further research .

Scientific Research Applications

Okanin-4’-O-glucoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

    Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.

    Medicine: Okanin-4’-O-glucoside has shown potential in the treatment of various diseases due to its anti-inflammatory, antioxidant, and antimicrobial properties.

    Industry: It is used in the development of natural dyes and as a bioactive ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of Okanin-4’-O-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are involved in the inflammatory response. By inhibiting these pathways, Okanin-4’-O-glucoside can reduce inflammation and oxidative stress .

Comparison with Similar Compounds

Okanin-4’-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern and its potent biological activities. Similar compounds include:

These compounds share similar structural features but differ in their glycosylation patterns and biological activities, highlighting the uniqueness of Okanin-4’-O-glucoside .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYXJDOVMEJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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